(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione is an organic compound characterized by the presence of a chlorophenyl group, a morpholine ring, and a thione group
Vorbereitungsmethoden
The synthesis of (E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione typically involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable thionating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione can be compared with similar compounds such as:
(E)-3-(4-chlorophenyl)acrylic acid: This compound shares the chlorophenyl group but lacks the morpholine and thione groups, resulting in different chemical properties and applications.
(E)-1-(3-chlorophenyl)-N-(4-chlorophenyl)methanimine: This compound has a similar chlorophenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Eigenschaften
Molekularformel |
C13H14ClNOS |
---|---|
Molekulargewicht |
267.77 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C13H14ClNOS/c14-12-4-1-11(2-5-12)3-6-13(17)15-7-9-16-10-8-15/h1-6H,7-10H2/b6-3+ |
InChI-Schlüssel |
KTYIKNWOWZLMMM-ZZXKWVIFSA-N |
Isomerische SMILES |
C1COCCN1C(=S)/C=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1COCCN1C(=S)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.